Iodofenphos
Overview
Description
Iodofenphos is an organophosphorus compound with the molecular formula C₈H₈Cl₂IO₃PS and a molecular weight of 412.997. It is known for its use as an insecticide, particularly effective against grain pests such as Sitophilus oryzae, Tribolium castaneum, and larvae of Trogoderma granarium . The compound is characterized by its significant residual toxicity, which provides prolonged insect control .
Mechanism of Action
Target of Action
Jodfenphos, also known as Iodofenphos, is primarily used as an insecticide . Its primary targets are grain pests such as Sitophilus oryzae, Tribolium castaneum, and larvae of Trogoderma granarium . These pests are detrimental to stored grains, and Jodfenphos acts as a protectant against them .
Mode of Action
Jodfenphos operates by inhibiting the activity of acetylcholinesterase (AChE; EC 3.1.1.7), leading to a disruption in the nervous system . Acetylcholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, Jodfenphos causes an accumulation of acetylcholine, leading to continuous nerve impulses. This results in paralysis and eventual death of the targeted pests .
Biochemical Pathways
The specific biochemical pathways affected by Jodfenphos are related to the neurotransmission process in the pests. By inhibiting acetylcholinesterase, Jodfenphos disrupts the normal functioning of the cholinergic synapses. This leads to an overstimulation of the postsynaptic membrane and disrupts the normal biochemical pathways of nerve impulse transmission .
Result of Action
The result of Jodfenphos’s action is the effective control of grain pests. It has a significant residual toxicity, which could provide good insect control for several months . This makes Jodfenphos an effective protectant for stored grains, safeguarding them from damage by pests .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodofenphos can be synthesized through the reaction of 2,5-dichloro-4-iodophenol with O,O-dimethyl phosphorochloridothioate. The reaction typically involves the use of a base such as pyridine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves the large-scale esterification of 2,5-dichloro-4-iodophenol with O,O-dimethyl phosphorochloridothioate under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Iodofenphos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Employed in studies on insect physiology and biochemistry due to its insecticidal properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in pest control.
Industry: Utilized in the agricultural sector for protecting stored grains from pests .
Comparison with Similar Compounds
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Bromophos: Shares similar insecticidal properties but differs in its chemical composition.
Pirimiphos-methyl: Used for similar applications but has a distinct molecular structure.
Uniqueness of Iodofenphos: this compound is unique due to its high residual toxicity and effectiveness against a broad spectrum of grain pests. Its chemical structure, which includes the iodophenyl group, distinguishes it from other organophosphorus insecticides .
Properties
IUPAC Name |
(2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVLUOAHQIVABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2IO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040278 | |
Record name | Iodenphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid or white solid; mp = 72-73 or 75 deg C; [Merck Index] Solid; [SAX] Solid; [MSDSonline] | |
Record name | Iodofenphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5639 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
AT 20 °C: <2 MG/L WATER; 450 G/L ACETONE, TOLUENE; 810 G/L DICHLOROMETHANE; 30 G/L METHANOL, OCTAN-1-OL, AT 20 °C: BENZENE 61%; ISOPROPANOL 23%, HEXANE 3.3%, Soluble in acetone, xylene. Slightly soluble in alcohol, soluble in water | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.0 gm/cu cm @ 20 °C | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000082 [mmHg], 8.25X10-7 mm Hg at 20 °C | |
Record name | Iodofenphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5639 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for IODOFENPHOS (7 total), please visit the HSDB record page. | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, CRYSTALLINE POWDER, Pale yellow oil, solidifies to crystals | |
CAS No. |
18181-70-9 | |
Record name | Iodofenphos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18181-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodofenphos [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodenphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodofenphos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOFENPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME6G1846X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72-73 °C | |
Record name | IODOFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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